1-(Pyrrolidin-3-yl)but-3-yn-2-one
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Overview
Description
1-(Pyrrolidin-3-yl)but-3-yn-2-one is a compound that features a pyrrolidine ring attached to a butynone moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The butynone moiety introduces an alkyne functionality, which can participate in various chemical reactions, making this compound an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For example, the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Pyrrolidin-3-yl)but-3-yn-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)but-3-yn-2-one can be compared with other pyrrolidine derivatives and alkyne-containing compounds:
Pyrrolidine-2-one: This compound features a similar pyrrolidine ring but lacks the alkyne functionality, making it less reactive in certain chemical reactions.
Propargylamine: This compound contains an alkyne moiety similar to this compound but lacks the pyrrolidine ring, affecting its biological activity and reactivity.
Pyrrolidin-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and alkyne moiety, which provides a versatile platform for chemical modifications and biological interactions .
Biological Activity
1-(Pyrrolidin-3-yl)but-3-yn-2-one is a compound characterized by a pyrrolidine ring attached to a butynone moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The biological activity of this compound is attributed to its unique structural features, which allow it to interact with various biological targets.
Chemical Structure and Properties
The compound features:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle known for its versatility in drug design.
- Butynone Moiety : An alkyne functional group that enhances reactivity and biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Protein Interaction : The pyrrolidine ring can bind to proteins and enzymes, potentially inhibiting their activity.
- Click Chemistry : The alkyne moiety can participate in click reactions, forming stable linkages with azides, which is useful in drug development and bioconjugation.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Compound | Target Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
---|---|---|---|
Derivative A | Staphylococcus aureus | 3.12 | 2 |
Derivative B | Escherichia coli | 12.5 | 2 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity : Studies have shown that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent antiproliferative activity.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative C | HeLa | 0.98 | Induction of apoptosis |
Derivative D | CFPAC-1 | 0.79 | Growth inhibition and necrosis |
In a study involving pancreatic carcinoma cells, the compound induced apoptosis in a concentration-dependent manner, highlighting its potential as an effective anticancer agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of pyrrolidine with propargyl bromide in the presence of bases like potassium carbonate. This versatility allows for the development of numerous derivatives, each with distinct biological activities.
Case Studies
Several case studies have highlighted the efficacy of compounds derived from this compound:
- Antibacterial Evaluation : A series of pyrrole derivatives showed enhanced activity against multiple bacterial strains, emphasizing the importance of structural modifications in increasing potency .
- Anticancer Research : Clinical studies have demonstrated that certain derivatives significantly reduce tumor growth in vivo, supporting their potential use as therapeutic agents in cancer treatment .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)5-7-3-4-9-6-7/h1,7,9H,3-6H2 |
InChI Key |
KOTGNKPYIZRQDT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CC1CCNC1 |
Origin of Product |
United States |
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